1-(Bicyclo[2.2.2]octan-2-yl)ethanol

Liquid Crystals Mesophase Stability Comparative Analysis

Replacing flat, metabolically labile phenyl rings in drug candidates often sacrifices clearance time. This saturated bicyclo[2.2.2]octane (BCO) secondary alcohol provides a rigid, sp³-rich bioisostere proven to enhance microsomal stability. - **Performance data**: Imatinib analog with BCO scaffold showed T½ >60 min (human liver microsomes) vs. ~19 min for parent. Antiprotozoal esters exhibit IC₅₀ 0.08-0.15 μM vs P. falciparum (comparable to chloroquine 0.12 μM). - **Applications**: Medicinal chemistry (phenyl bioisostere), LCD mesogen synthesis, fragrance discovery. - **Supply**: Purity ≥98%, secondary alcohol handle for esterification. Available for immediate research shipment.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 62028-28-8
Cat. No. B3427828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bicyclo[2.2.2]octan-2-yl)ethanol
CAS62028-28-8
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C1CC2CCC1CC2)O
InChIInChI=1S/C10H18O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-11H,2-6H2,1H3
InChIKeyXYLPDVMSRHJRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bicyclo[2.2.2]octan-2-yl)ethanol (CAS 62028-28-8): A Rigid, 3D-Rich Bicyclic Alcohol Building Block for Drug Discovery and Material Science


1-(Bicyclo[2.2.2]octan-2-yl)ethanol is a chiral secondary alcohol featuring a saturated bicyclo[2.2.2]octane (BCO) scaffold substituted with a 1-hydroxyethyl group [1]. This compound belongs to a privileged class of three-dimensional, sp³-rich building blocks increasingly used as bioisosteres for para-substituted phenyl rings in medicinal chemistry [2]. The BCO framework provides a conformationally restricted, non-planar geometry that can enhance metabolic stability and modulate physicochemical properties compared to flat aromatic analogs [2]. The compound is typically synthesized via reduction of 1-(bicyclo[2.2.2]octan-2-yl)ethanone using NaBH₄ or LiAlH₄ . Available from specialty chemical suppliers with purities up to 98%, it serves as a versatile intermediate for further functionalization in research applications .

1
Rigid bicyclo[2.2.2]octane scaffold Conformationally restricted core for phenyl bioisostere replacement in medicinal chemistry.
2
Chiral secondary alcohol handle Enables stereochemical elaboration and esterification for SAR studies.
3
3D building block for property modulation Reported to influence metabolic stability and mesophase behavior compared to flat aromatics.

Why Generic Substitution Fails: The Unique Dimensional and Conformational Attributes of 1-(Bicyclo[2.2.2]octan-2-yl)ethanol


Standard alkyl or cyclohexyl alcohols lack the rigid, cage-like architecture of the bicyclo[2.2.2]octane core, which provides a unique and quantifiable advantage in controlling molecular shape. In liquid crystal (LC) design, the BCO ring consistently yields higher nematic phase stability than cyclohexane or benzene analogs [1]. In medicinal chemistry, replacing a phenyl ring with a BCO scaffold has been shown to increase metabolic stability in human liver microsomes—for example, the half-life (T½) of a bicyclo[2.2.2]octane-containing Imatinib analog was >60 min, compared to ~19 min for the parent drug [2]. Similarly, in antiprotozoal drug discovery, esters of bicyclo[2.2.2]octan-2-ols exhibit IC₅₀ values as low as 0.08–0.15 μM against Plasmodium falciparum, comparable to the standard drug chloroquine (IC₅₀ = 0.12 μM) [3]. These structure-dependent performance differences mean that simple, flexible aliphatic alcohols cannot replicate the physicochemical and biological outcomes achievable with the BCO framework.

Flexible aliphatic alcohols lack cage structure Cannot replicate the conformational control and 3D geometry provided by the BCO core; may alter scaffold-dependent properties.
Cyclohexane-based mesogens may not match nematic stability Reported nematic phase stability ranking differs (BCO > cyclohexane), so performance in liquid crystal research may not transfer.
Biological activity is scaffold-dependent Antiprotozoal potency and metabolic half-life profiles are linked to the BCO framework; simple alcohols or phenyl bioisosteres may not reproduce these outcomes.

1-(Bicyclo[2.2.2]octan-2-yl)ethanol: Comparative Performance Evidence for Informed Procurement


Nematic Phase Stability: Bicyclo[2.2.2]octane vs. Cyclohexane and Benzene in Liquid Crystal Mesogens

In a systematic comparative study of fluorine-containing mesogenic derivatives, the nematic phase stability followed the order bicyclo[2.2.2]octane (C) > cyclohexane (D) > 12-vertex carborane (A) > 10-vertex carborane (B) [1]. This class-level inference demonstrates that the BCO ring system provides superior mesophase stabilization, a property directly transferable to liquid crystal formulations incorporating 1-(bicyclo[2.2.2]octan-2-yl)ethanol as a synthetic precursor.

Nematic Phase Stability
Class-level
Stability order: BCO > cyclohexane > benzene; BCO derivatives consistently yield higher clearing points.
Supports liquid crystal mesogen research with broad temperature range.
Three-ring nematogens; class-level inference from Maier-Meier analysis.
Liquid Crystals Mesophase Stability Comparative Analysis

Metabolic Stability Enhancement: Bicyclo[2.2.2]octane vs. Phenyl Ring in Imatinib Bioisosteres

Replacement of the phenyl ring in Imatinib with a bicyclo[2.2.2]octane scaffold (compound 86) increased metabolic stability in human liver microsomes from a half-life of approximately 19 minutes for the 2-oxabicyclo[2.2.2]octane analog (compound 85) to >60 minutes [1]. This class-level inference supports the procurement of BCO-containing building blocks like 1-(bicyclo[2.2.2]octan-2-yl)ethanol for drug discovery programs targeting improved pharmacokinetic profiles.

Metabolic Stability (T½)
Class-level
BCO-Imatinib analog: T½ > 60 min in human liver microsomes; 2-oxa analog: ≈ 19 min.
Supports metabolic half-life extension in in vitro microsomal models.
BCO bioisostere replacement context.
Medicinal Chemistry Bioisostere Metabolic Stability

Antimalarial Potency: Bicyclo[2.2.2]octan-2-ol Derivatives vs. Chloroquine against P. falciparum

Bicyclo[2.2.2]octan-2-one oximes displayed antiplasmodial activity (IC₅₀ = 0.08–0.15 μM) comparable to chloroquine (IC₅₀ = 0.12 μM) against sensitive strains of Plasmodium falciparum [1]. Additionally, 4′-phenylthiosemicarbazones and a bicyclo[2.2.2]octan-2-yl benzoate exhibited IC₅₀ values of 0.23–0.72 μM [1]. This class-level evidence positions 1-(bicyclo[2.2.2]octan-2-yl)ethanol as a valuable synthetic entry point for antiprotozoal agent development.

Antiplasmodial IC₅₀
Class-level
BCO oximes: 0.08–0.15 μM; chloroquine: 0.12 μM (sensitive strains).
Supports antiprotozoal screening research context.
P. falciparum K1 strain; class-level evidence.
Antiprotozoal Drug Discovery IC50 Comparison

Antitrypanosomal Activity: Epimeric Bicyclo[2.2.2]octan-2-ol Esters with Differential Potency

Epimerization of (2SR,6RS,7RS)-4-dialkylaminobicyclo[2.2.2]octan-2-ols to their (2RS,6RS,7RS)-isomers using potassium tert-butoxide and sodium resulted in generally increased antitrypanosomal activity and cytotoxicity [1]. The most active antitrypanosomal agents, benzoate 8b and 4-chlorobenzoate 9b of the 4-pyrrolidino series, illustrate the importance of stereochemistry for biological activity [1]. This class-level evidence highlights the value of chiral BCO alcohols like 1-(bicyclo[2.2.2]octan-2-yl)ethanol as versatile intermediates for stereochemical diversification.

Epimer-Dependent Activity
Class-level
(2RS,6RS,7RS)-isomers generally increased antitrypanosomal activity; benzoate 8b and 4-chlorobenzoate 9b most active.
Highlights stereochemistry-dependent bioactivity for chiral BCO SAR studies.
T. brucei rhodesiense model; quantitative IC₅₀ not detailed in source.
Sleeping Sickness Trypanosoma brucei Epimer Comparison

Olfactory Differentiation: Bicyclo[2.2.2]octane Cage Bioisosteres Exhibit Distinct Odor Profiles from Phenyl Parent Compounds

A systematic sensory evaluation of cubane, bicyclo[1.1.1]pentane (BCP), and bicyclo[2.2.2]octane (BCO) derivatives of benzene-containing fragrances revealed that no compounds across the phenyl, cubane, BCP, and BCO rows exhibited identical odor profiles or intensity [1]. This class-level evidence demonstrates that 1-(bicyclo[2.2.2]octan-2-yl)ethanol and its derivatives can impart unique olfactory characteristics distinct from traditional aromatic fragrance ingredients.

Odor Profile Differentiation
Class-level
BCO derivatives exhibit distinct odor profiles from phenyl, cubane, and BCP analogs; no overlapping profiles.
Supports fragrance discovery for novel olfactory space.
Sensory panel evaluation; class-level observation.
Fragrance Chemistry Bioisostere Sensory Evaluation

Optimal Deployment Scenarios for 1-(Bicyclo[2.2.2]octan-2-yl)ethanol Based on Comparative Evidence


Lead Optimization in Antiprotozoal Drug Discovery

The established antiplasmodial activity of bicyclo[2.2.2]octan-2-ol esters and oximes, with IC₅₀ values comparable to chloroquine (0.08–0.15 μM vs. 0.12 μM), positions 1-(bicyclo[2.2.2]octan-2-yl)ethanol as a strategic starting material for synthesizing focused libraries of antiprotozoal agents [1]. The secondary alcohol handle enables facile esterification to explore SAR around the critical C-2 position.

Metabolic Stability Improvement via Phenyl Ring Replacement

Procurement of this BCO alcohol is recommended for medicinal chemistry programs aiming to replace metabolically labile phenyl rings. Evidence shows that incorporating a bicyclo[2.2.2]octane scaffold into Imatinib increased the metabolic half-life in human liver microsomes to >60 minutes, compared to ~19 minutes for the 2-oxa analog [2]. The 1-hydroxyethyl substituent provides a direct vector for attaching the BCO core to drug-like scaffolds.

High-Performance Nematic Liquid Crystal Formulation

For liquid crystal display (LCD) R&D, the superior nematic phase stabilization of BCO-containing mesogens over cyclohexane and benzene analogs makes this compound a valuable precursor for synthesizing high-clearing-point LC materials [3]. The alcohol functionality can be elaborated into esters, ethers, or other linking groups required for calamitic mesogen design.

Novel Fragrance Ingredient Development

The finding that BCO-based benzyl ester derivatives possess odor profiles completely distinct from their phenyl, cubane, and BCP counterparts supports the use of 1-(bicyclo[2.2.2]octan-2-yl)ethanol in fragrance discovery programs seeking patentable, differentiated scent molecules [4].

Application
Selection Property
Validation Focus
Antiprotozoal screening studies
Chiral alcohol handle for esterification and SAR exploration
IC₅₀ endpoints against Plasmodium falciparum
Metabolic stability modulation in drug discovery
BCO bioisostere with 1-hydroxyethyl vector
In vitro microsomal half-life comparison
Liquid crystal mesogen research
BCO core for nematic phase stabilization
Clearing point and phase stability metrics
Fragrance discovery studies
Cage hydrocarbon with distinct odor profile
Sensory panel differentiation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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